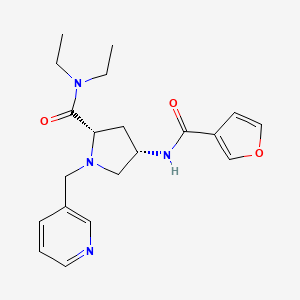
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C18H18N2O3. This compound is characterized by the presence of a phenol group substituted with ethyl, methoxy, and phenoxy-pyrazolyl groups. It is a member of the phenol family and exhibits unique chemical properties due to its structural configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Phenol substitution: The pyrazole derivative is then reacted with a phenol compound under basic conditions to introduce the phenoxy group.
Ethylation and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce corresponding amines.
Aplicaciones Científicas De Investigación
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol: Similar structure but lacks the ethyl group.
4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol: Similar structure but has a methyl group instead of a phenoxy group.
Uniqueness
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methoxy groups, along with the phenoxy-pyrazolyl moiety, allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
4-ethyl-5-methoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-9-14(15(21)10-16(12)22-2)18-17(11-19-20-18)23-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYLTFKZUXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)
![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B5677529.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)
![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)

